(R)-dihydrolipoic acid

Catalog No.
S541135
CAS No.
119365-69-4
M.F
C8H16O2S2
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-dihydrolipoic acid

CAS Number

119365-69-4

Product Name

(R)-dihydrolipoic acid

IUPAC Name

(6R)-6,8-bis(sulfanyl)octanoic acid

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1

InChI Key

IZFHEQBZOYJLPK-SSDOTTSWSA-N

SMILES

C(CCC(=O)O)CC(CCS)S

Solubility

Soluble in DMSO

Synonyms

(R)-Dihydrolipoic acid

Canonical SMILES

C(CCC(=O)O)CC(CCS)S

Isomeric SMILES

C(CCC(=O)O)C[C@H](CCS)S

Description

The exact mass of the compound (R)-dihydrolipoic acid is 208.0592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of dihydrolipoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

(R)-DHLA is a potent antioxidant. It can directly scavenge free radicals and regenerate other antioxidants like vitamin C and E []. This ability is being investigated for its potential role in reducing oxidative stress, which is implicated in various diseases like neurodegenerative disorders and cardiovascular disease [, ].

Role in Cellular Metabolism

(R)-DHLA plays a crucial role in cellular metabolism as a cofactor for several enzymes involved in the Krebs cycle, the primary pathway for energy production in cells []. Studies suggest that (R)-DHLA supplementation might improve insulin sensitivity and glucose metabolism, potentially beneficial for managing diabetes [].

(R)-dihydrolipoic acid is a reduced form of lipoic acid, characterized by the presence of two thiol groups instead of the disulfide bond found in its oxidized counterpart. This compound plays a crucial role in cellular metabolism and is recognized for its antioxidant properties. Structurally, it consists of a dithiolane ring with two sulfur atoms, each bonded to a hydrogen atom, making it more reactive than lipoic acid itself .

Dihydrolipoic acid is produced naturally in the body through the reduction of lipoic acid, primarily within mitochondria, and can also form via non-enzymatic reactions in the extracellular environment . Its bioactivity is often attributed to its ability to participate in redox reactions, influencing various biochemical pathways.

R-DHLA is being investigated for its potential health benefits due to its antioxidant and anti-inflammatory properties []. Research suggests it might play a role in:

  • Heavy metal detoxification: R-DHLA's ability to chelate (bind) metals is being explored for its potential role in removing heavy metals from the body [].

While generally safe, high doses of R-DHLA supplements might cause mild side effects like nausea and vomiting []. It's important to consult with a healthcare professional before taking R-DHLA supplements.

The primary chemical reaction involving (R)-dihydrolipoic acid is its formation from lipoic acid through reduction, which can occur enzymatically via lipoamide dehydrogenase or through non-enzymatic thiol-disulfide exchange reactions .

In addition to serving as a cofactor in several mitochondrial enzyme complexes, dihydrolipoic acid participates in redox reactions that modulate cellular signaling pathways. It acts as a reducing agent, facilitating the conversion of oxidized forms of biomolecules back to their reduced states. This property allows it to scavenge free radicals and chelate transition metal ions, thereby reducing oxidative stress within cells .

(R)-dihydrolipoic acid exhibits significant biological activity, particularly as an antioxidant. It helps lower the redox activity of transition metals and scavenges free radicals, contributing to cellular protection against oxidative damage .

Moreover, dihydrolipoic acid is involved in energy metabolism as a cofactor for several key enzyme complexes, including those involved in the citric acid cycle. Its role in modulating redox status affects various signaling pathways related to inflammation, insulin sensitivity, and neuroprotection . Research indicates that it may also influence gene expression related to antioxidant defense mechanisms and cellular stress responses .

The synthesis of (R)-dihydrolipoic acid can occur through several methods:

  • Enzymatic Reduction: The most common method involves the enzymatic reduction of lipoic acid using lipoamide dehydrogenase in the presence of NADH or NADPH within mitochondria .
  • Chemical Reduction: Dihydrolipoic acid can also be synthesized chemically using reducing agents such as lithium aluminum hydride or sodium borohydride to convert lipoic acid into its reduced form .
  • Non-Enzymatic Reactions: In biological systems, dihydrolipoic acid can form through non-enzymatic thiol-disulfide exchange reactions between lipoic acid and other thiols present in the cellular environment .

(R)-dihydrolipoic acid has several applications:

  • Nutritional Supplement: It is often included in dietary supplements due to its antioxidant properties and potential benefits for metabolic health.
  • Pharmaceutical Use: Research suggests potential therapeutic applications for conditions like diabetic neuropathy and neurodegenerative diseases due to its neuroprotective effects .
  • Cosmetic Industry: Its ability to scavenge free radicals makes it a valuable ingredient in anti-aging skincare products.

Studies have shown that (R)-dihydrolipoic acid interacts with various biomolecules:

  • Metal Ions: It chelates transition metal ions like iron and copper, which can contribute to its antioxidant effects by preventing metal-catalyzed oxidative damage .
  • Proteins: Dihydrolipoic acid can form mixed disulfides with cysteine residues in proteins, influencing their function and stability .
  • Cell Signaling Pathways: It modulates signaling pathways such as NFκB and PI3K/Akt by altering the redox state of cysteine residues involved in these pathways .

Several compounds share structural or functional similarities with (R)-dihydrolipoic acid:

CompoundStructure/PropertiesUnique Features
Lipoic AcidContains a disulfide bond; oxidized form of dihydrolipoic acidActs as a cofactor for enzyme complexes; less reactive
Acetyl-L-carnitineInvolved in fatty acid metabolism; antioxidant propertiesPrimarily supports mitochondrial function
Coenzyme Q10Lipid-soluble antioxidant; involved in ATP productionUnique role in electron transport chain
GlutathioneTripeptide; major intracellular antioxidantFunctions primarily as a thiol-based antioxidant

(R)-dihydrolipoic acid stands out due to its dual role as both an antioxidant and a cofactor for critical metabolic processes, differentiating it from other compounds that may serve singular functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

208.0592

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

462-20-4

Wikipedia

(R)-dihydrolipoic acid

Dates

Modify: 2024-04-14
1: Oláh Z, Vogg ATJ, Kremmer T, Szűcs Z, Varga Z, Dóczi R. Optimization of the reduction of (74)As(V) to (74)As(III) and of the labelling of dithiol dihydrolipoic acid. Appl Radiat Isot. 2019 Jul;149:75-82. doi: 10.1016/j.apradiso.2019.04.004. Epub 2019 Apr 15. PubMed PMID: 31029937.
2: Ren SH, Liu SG, Ling Y, Li NB, Luo HQ. Facile method for iodide ion detection via the fluorescence decrease of dihydrolipoic acid/beta-cyclodextrin protected Ag nanoclusters. Spectrochim Acta A Mol Biomol Spectrosc. 2019 Apr 5;212:199-205. doi: 10.1016/j.saa.2019.01.009. Epub 2019 Jan 4. PubMed PMID: 30639913.
3: Micillo R, Sirés-Campos J, García-Borrón JC, Panzella L, Napolitano A, Olivares C. Conjugation with Dihydrolipoic Acid Imparts Caffeic Acid Ester Potent Inhibitory Effect on Dopa Oxidase Activity of Human Tyrosinase. Int J Mol Sci. 2018 Jul 24;19(8). pii: E2156. doi: 10.3390/ijms19082156. PubMed PMID: 30042336; PubMed Central PMCID: PMC6121902.
4: Zhou K, Enkhjargal B, Xie Z, Sun C, Wu L, Malaguit J, Chen S, Tang J, Zhang J, Zhang JH. Dihydrolipoic Acid Inhibits Lysosomal Rupture and NLRP3 Through Lysosome-Associated Membrane Protein-1/Calcium/Calmodulin-Dependent Protein Kinase II/TAK1 Pathways After Subarachnoid Hemorrhage in Rat. Stroke. 2018 Jan;49(1):175-183. doi: 10.1161/STROKEAHA.117.018593. PubMed PMID: 29273596; PubMed Central PMCID: PMC5744882.
5: Wang B, Chen X, Wang Z, Xiong W, Xu T, Zhao X, Cao Y, Guo Y, Li L, Chen S, Huang S, Wang X, Fang M, Shen Z. Aldehyde dehydrogenase 1A1 increases NADH levels and promotes tumor growth via glutathione/dihydrolipoic acid-dependent NAD(+) reduction. Oncotarget. 2017 May 8;8(40):67043-67055. doi: 10.18632/oncotarget.17688. eCollection 2017 Sep 15. PubMed PMID: 28978015; PubMed Central PMCID: PMC5620155.
6: García-Cortés M, Fernández-Argüelles MT, Costa-Fernández JM, Sanz-Medel A. Sensitive prostate specific antigen quantification using dihydrolipoic acid surface-functionalized phosphorescent quantum dots. Anal Chim Acta. 2017 Sep 22;987:118-126. doi: 10.1016/j.aca.2017.08.003. Epub 2017 Aug 13. PubMed PMID: 28916035.
7: Regiart M, Fernández-Baldo MA, Villarroel-Rocha J, Messina GA, Bertolino FA, Sapag K, Timperman AT, Raba J. Microfluidic immunosensor based on mesoporous silica platform and CMK-3/poly-acrylamide-co-methacrylate of dihydrolipoic acid modified gold electrode for cancer biomarker detection. Anal Chim Acta. 2017 Apr 22;963:83-92. doi: 10.1016/j.aca.2017.01.029. Epub 2017 Jan 30. PubMed PMID: 28335979.
8: Bilska-Wilkosz A, Gorny M, Dudek M, Nowinski L, Bednarski M, Iciek M, Kowalczyk-Pachel D, Sokolowska-Jezewicz M, Filipek B, Wlodek L. INACTIVATION OF ALDEHYDE DEHYDROGENASE BY NITROGLYCERIN IN THE PRESENCE AND ABSENCE OF LIPOIC ACID AND DIHYDROLIPOIC ACID. IMPLICATIONS FOR THE PROBLEM OF DIFFERENTIAL EFFECTS OF LIPOIC ACID IN VITRO AND IN VIVO. Acta Pol Pharm. 2016 Nov;73(6):1531-1538. PubMed PMID: 29634107.
9: Zadehvakili B, McNeill SM, Fawcett JP, Giles GI. The design of redox active thiol peroxidase mimics: Dihydrolipoic acid recognition correlates with cytotoxicity and prooxidant action. Biochem Pharmacol. 2016 Mar 15;104:19-28. doi: 10.1016/j.bcp.2016.01.012. Epub 2016 Jan 19. PubMed PMID: 26801688.
10: Khan MI, Iqbal Z, Khan A. Simultaneous determination of the endogenous free α-lipoic acid and dihydrolipoic acid in human plasma and erythrocytes by RP-HPLC coupled with electrochemical detector. Methods Mol Biol. 2015;1208:345-60. doi: 10.1007/978-1-4939-1441-8_25. PubMed PMID: 25323519.
11: Castañeda-Arriaga R, Alvarez-Idaboy JR. Lipoic acid and dihydrolipoic acid. A comprehensive theoretical study of their antioxidant activity supported by available experimental kinetic data. J Chem Inf Model. 2014 Jun 23;54(6):1642-52. doi: 10.1021/ci500213p. Epub 2014 Jun 10. PubMed PMID: 24881907.
12: Wijayanti HB, Oh HE, Sharma R, Deeth HC. Reduction of aggregation of β-lactoglobulin during heating by dihydrolipoic acid. J Dairy Res. 2013 Nov;80(4):383-9. doi: 10.1017/S0022029913000332. Epub 2013 Jul 19. PubMed PMID: 23866304.
13: Liu J, Song E, Liu L, Ma X, Tian X, Dong H, Song Y. Polychlorinated biphenyl quinone metabolites lead to oxidative stress in HepG2 cells and the protective role of dihydrolipoic acid. Toxicol In Vitro. 2012 Sep;26(6):841-8. doi: 10.1016/j.tiv.2012.04.028. Epub 2012 May 8. PubMed PMID: 22580158.
14: Bérczi A, Zimányi L, Asard H. Dihydrolipoic acid reduces cytochrome b561 proteins. Eur Biophys J. 2013 Mar;42(2-3):159-68. doi: 10.1007/s00249-012-0812-x. Epub 2012 Apr 20. PubMed PMID: 22526465.
15: Houng WL, Lin CA, Shen JL, Yeh HI, Wang HH, Chang WH, Chan WH. Dihydrolipoic acid induces cytotoxicity in mouse blastocysts through apoptosis processes. Int J Mol Sci. 2012;13(3):3988-4002. doi: 10.3390/ijms13033988. Epub 2012 Mar 22. PubMed PMID: 22489194; PubMed Central PMCID: PMC3317754.
16: Zhao F, Liu ZQ. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid. J Biochem Mol Toxicol. 2011 Jul-Aug;25(4):216-23. doi: 10.1002/jbt.20378. Epub 2010 Dec 10. PubMed PMID: 21812071.
17: Laurino P, Kikkeri R, Seeberger PH. Continuous-flow reactor-based synthesis of carbohydrate and dihydrolipoic acid-capped quantum dots. Nat Protoc. 2011 Jul 28;6(8):1209-20. doi: 10.1038/nprot.2011.357. PubMed PMID: 21799489.
18: Mikami Y, Shibuya N, Kimura Y, Nagahara N, Ogasawara Y, Kimura H. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. Biochem J. 2011 Nov 1;439(3):479-85. doi: 10.1042/BJ20110841. PubMed PMID: 21732914.
19: Khan A, Iqbal Z, Watson DG, Khan A, Khan I, Muhammad N, Muhammad S, Nasib HA, Iqbal N, Faiz-Ur-Rehman, Kashif M. Simultaneous determination of lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma using high-performance liquid chromatography coupled with electrochemical detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jun 15;879(20):1725-31. doi: 10.1016/j.jchromb.2011.04.017. Epub 2011 Apr 22. PubMed PMID: 21550862.
20: Chan WH, Houng WL, Lin CA, Lee CH, Li PW, Hsieh JT, Shen JL, Yeh HI, Chang WH. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms. Environ Toxicol. 2013 Feb;28(2):87-97. doi: 10.1002/tox.20700. Epub 2011 Apr 1. PubMed PMID: 21462292.

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